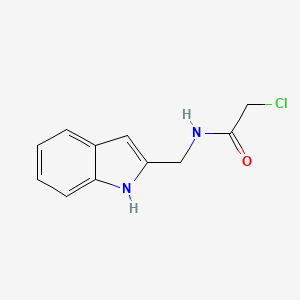

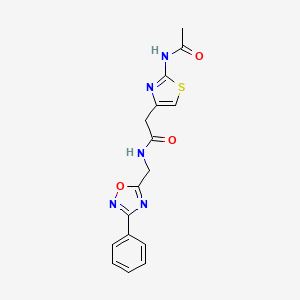

2-Chloro-N-(1H-indol-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

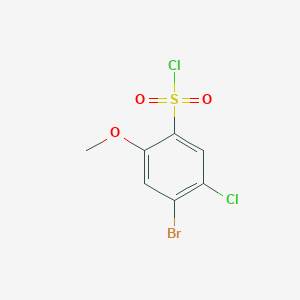

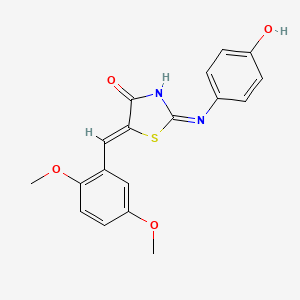

“2-Chloro-N-(1H-indol-2-ylmethyl)acetamide” is a chemical compound. It is a derivative of Chloroacetamide, which is a chlorinated organic compound with the molecular formula ClCH2CONH2 . Chloroacetamide is a colorless solid, although older samples may appear yellow . It has a characteristic odor and is readily soluble in water .

Synthesis Analysis

Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . In a study, compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Scientific Research Applications

Crystallographic Analysis and Molecular Interactions:

- The crystal structure of a related compound, 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, was studied, revealing important details about the molecule's orientation and intramolecular hydrogen bonding (Helliwell et al., 2011).

- Another compound, 2-Chloro-N-(2,4-dinitrophenyl) Acetamide, was synthesized and analyzed using X-ray crystallography, showing intramolecular hydrogen bonding and several intermolecular C–H⋯O interactions (Jansukra et al., 2021).

Synthesis and Evaluation for Medicinal Applications:

- A study on the synthesis and molecular docking analysis of an indole acetamide derivative, which targeted the cyclooxygenase COX-1 and 2 domains, indicated its potential anti-inflammatory activity (Al-Ostoot et al., 2020).

- The synthesis and characterization of biologically active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, a potent tubulin inhibitor under preclinical development, highlights its significance in medicinal chemistry (Knaack et al., 2001).

Antimicrobial and Antioxidant Properties:

- Research on the synthesis of novel indolin-1-yl)-N-aryl acetamides showed promising antibacterial and antifungal activities, particularly against pathogenic microorganisms (Debnath & Ganguly, 2015).

- A study on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives revealed significant antioxidant activity, indicating potential therapeutic applications (Gopi & Dhanaraju, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity . In these studies, FtsZ, a key functional protein in bacterial cell division, has been recognized as a potential target .

Mode of Action

It’s likely that the compound interacts with its target protein, leading to changes that inhibit bacterial cell division .

Biochemical Pathways

Given its potential target, it may interfere with the normal function of the ftsz protein, disrupting the process of bacterial cell division .

Result of Action

Based on similar compounds, it may inhibit bacterial cell division, leading to the death of bacterial cells .

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

It is known that the compound is soluble in chloroform and methanol, but insoluble in water . The compound’s structure suggests potential interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Cellular Effects

Related compounds such as chloroacetamide are known to be toxic and can cause irritation to eyes and skin

Metabolic Pathways

It is possible that the compound is involved in the metabolism of tryptophan, given the presence of the indole group

Properties

IUPAC Name |

2-chloro-N-(1H-indol-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-6-11(15)13-7-9-5-8-3-1-2-4-10(8)14-9/h1-5,14H,6-7H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLRIZWCDIFBID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)

![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)

![2,4-Dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2354443.png)

![2-chloro-N'-(phenylmethylidene)-N-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B2354446.png)

![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)